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Compound of Interest

Compound Name:
3'-

(Trifluoromethylthio)acetophenone

Cat. No.: B1303372 Get Quote

Technical Guide: 3'-
(Trifluoromethylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties of 3'-(Trifluoromethylthio)acetophenone. Due to the limited availability of detailed

experimental data for this specific compound in publicly accessible literature, this guide also

outlines general, plausible methodologies for its synthesis and analysis based on established

chemical principles for analogous structures.

Core Molecular Data
The fundamental molecular properties of 3'-(Trifluoromethylthio)acetophenone are

summarized below.
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Property Value Source

Molecular Formula C9H7F3OS PubChem[1]

Molecular Weight 220.21 g/mol PubChem[1]

IUPAC Name

1-[3-

(trifluoromethylsulfanyl)phenyl]

ethanone

PubChem[1]

CAS Number 56773-33-2 PubChem[1]

Conceptual Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of 3'-
(Trifluoromethylthio)acetophenone are not readily available in peer-reviewed literature, the

following sections describe general methodologies that are widely applied to the synthesis and

characterization of similar aromatic ketones and compounds bearing a trifluoromethylthio

group.

Conceptual Synthesis
A plausible synthetic route to 3'-(Trifluoromethylthio)acetophenone could involve a two-step

process: the trifluoromethylthiolation of an appropriate aromatic precursor followed by

acylation. A conceptual workflow for this process is illustrated below.
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Step 1: Trifluoromethylthiolation
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Caption: Conceptual workflow for the synthesis of 3'-(Trifluoromethylthio)acetophenone.
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Methodology Overview:

Trifluoromethylthiolation of an Aryl Halide: A common approach for introducing a

trifluoromethylthio (-SCF3) group onto an aromatic ring is through a metal-catalyzed cross-

coupling reaction. An appropriate starting material, such as 3-bromoaniline or another 3-

substituted aryl halide, would be reacted with a trifluoromethylthiolating agent. Reagents like

tetramethylammonium trifluoromethylthiolate ([NMe4][SCF3]) in the presence of a nickel or

palladium catalyst are often employed for this type of transformation. The reaction would

likely be carried out in an inert atmosphere and a suitable organic solvent.

Conversion to the Acetophenone: The resulting 3-(trifluoromethylthio)aniline could then be

converted to the target acetophenone. A standard method for this transformation is through a

Sandmeyer-type reaction. The aniline would first be diazotized using sodium nitrite in the

presence of a strong acid (e.g., hydrochloric acid) at low temperatures. The resulting

diazonium salt can then be reacted with an acetylating agent, such as acetaldehyde oxime,

followed by hydrolysis to yield the final ketone product.

Purification at each step would likely involve standard organic chemistry techniques such as

extraction, washing, and column chromatography.

Analytical Characterization
The structural confirmation and purity assessment of 3'-(Trifluoromethylthio)acetophenone
would rely on a combination of standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would be used to identify the protons on the aromatic ring and the methyl group

of the acetyl moiety. The chemical shifts and coupling patterns of the aromatic protons

would confirm the 1,3-disubstitution pattern.

¹³C NMR: Would show distinct signals for the carbonyl carbon, the methyl carbon, the

aromatic carbons, and the carbon of the trifluoromethyl group (as a quartet due to coupling

with fluorine).

¹⁹F NMR: Is a crucial technique for fluorine-containing compounds. A singlet peak would

be expected, and its chemical shift would be characteristic of the -SCF3 group, confirming
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its presence.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight

of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass,

which can be used to confirm the molecular formula (C9H7F3OS). The fragmentation pattern

observed in the mass spectrum could also provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional

groups. A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone

would be expected around 1680-1700 cm⁻¹. Absorptions corresponding to C-H bonds of the

aromatic ring and the methyl group, as well as vibrations associated with the C-F bonds,

would also be present.

Chromatographic Methods: Techniques such as Gas Chromatography (GC) and High-

Performance Liquid Chromatography (HPLC) would be employed to assess the purity of the

compound. By using a suitable column and detection method (e.g., flame ionization

detection for GC or UV detection for HPLC), the presence of any impurities or starting

materials can be determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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